2-Bromo-3-(difluoromethoxy)-6-nitrobenzaldehyde
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Overview
Description
2-Bromo-3-(difluoromethoxy)-6-nitrobenzaldehyde is a chemical compound with the molecular formula C8H4BrF2NO4 It is a derivative of benzaldehyde, featuring bromine, difluoromethoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(difluoromethoxy)-6-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 3-(difluoromethoxy)-6-nitrobenzaldehyde using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature carefully monitored to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Major Products Formed:
Oxidation: 2-Bromo-3-(difluoromethoxy)-6-nitrobenzoic acid.
Reduction: 2-Bromo-3-(difluoromethoxy)-6-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-(difluoromethoxy)-6-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-3-(difluoromethoxy)-6-nitrobenzaldehyde exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2-Bromo-3-(difluoromethoxy)-6-iodopyridine: Similar in structure but contains an iodine atom instead of a nitro group.
2-Bromo-3-(difluoromethoxy)-6-aminobenzaldehyde: Formed by the reduction of the nitro group to an amine.
2-Bromo-3-(difluoromethoxy)-6-nitrobenzoic acid: Formed by the oxidation of the aldehyde group to a carboxylic acid.
Uniqueness: 2-Bromo-3-(difluoromethoxy)-6-nitrobenzaldehyde is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns and potential applications. The difluoromethoxy group further enhances its chemical properties, making it a valuable compound in synthetic organic chemistry and various research fields.
Properties
Molecular Formula |
C8H4BrF2NO4 |
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Molecular Weight |
296.02 g/mol |
IUPAC Name |
2-bromo-3-(difluoromethoxy)-6-nitrobenzaldehyde |
InChI |
InChI=1S/C8H4BrF2NO4/c9-7-4(3-13)5(12(14)15)1-2-6(7)16-8(10)11/h1-3,8H |
InChI Key |
WALPCPXUSVJMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C=O)Br)OC(F)F |
Origin of Product |
United States |
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